molecular formula C14H18N4OS B2578466 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1448029-81-9

1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2578466
CAS No.: 1448029-81-9
M. Wt: 290.39
InChI Key: XIFXSINFTYGBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea features a urea core bridging a 1-methyl-4,5,6,7-tetrahydroindazole moiety and a thiophen-2-yl group. The indazole component contributes a partially saturated bicyclic structure, which may enhance metabolic stability compared to fully aromatic systems, while the thiophene group introduces electron-rich aromaticity. This structural combination is distinct from other urea derivatives reported in the literature, particularly in its substitution pattern and heterocyclic diversity .

Properties

IUPAC Name

1-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-18-12-6-3-2-5-10(12)11(17-18)9-15-14(19)16-13-7-4-8-20-13/h4,7-8H,2-3,5-6,9H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFXSINFTYGBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea typically involves the following steps:

    Formation of the Indazole Intermediate: The starting material, 1-methyl-4,5,6,7-tetrahydro-1H-indazole, is synthesized through cyclization reactions involving hydrazine derivatives and appropriate ketones or aldehydes.

    Attachment of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the indazole intermediate.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the urea moiety or the indazole ring, potentially leading to the formation of amines or reduced indazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiophene ring or the indazole nitrogen.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) in polar aprotic solvents.

Major Products:

    Oxidation Products: Thiophene sulfoxides or sulfones.

    Reduction Products: Amines or reduced indazole derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Biological Studies: Used in studying enzyme inhibition and receptor binding.

Industry:

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

    Agriculture: Possible applications as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism by which 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea exerts its effects involves interaction with molecular targets such as enzymes or receptors. The indazole ring can mimic natural substrates or inhibitors, while the thiophene ring can enhance binding affinity through π-π interactions. The urea moiety may participate in hydrogen bonding, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Urea Core

BK51145 (3-(2-Methoxyethyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]urea)
  • Structure : Shares the 1-methyltetrahydroindazole-methylurea backbone but replaces the thiophen-2-yl group with a 2-methoxyethyl chain.
  • Properties: Molecular weight = 266.34 g/mol (C₁₃H₂₂N₄O₂).
  • Applications : Catalogued as a research chemical, though biological data are unavailable .
TTU Series (Thiophenylthiazole Ureas)
  • Examples : TTU6 (C₁₅H₉N₄OS₂), TTU7 (C₁₅H₁₁F₃N₃O₂S₂), TTU14–TTU14.
  • Structure : Urea links a thiophenylthiazole moiety to aryl groups (e.g., methoxyphenyl, naphthyl).
  • Properties : Melting points range from 185–231°C, with higher molecular weights (e.g., TTU6: 337.38 g/mol) due to the thiazole-thiophene system.
Tetrahydrobenzo[b]thiophene Ureas (7a–d)
  • Structure: Urea connects to cyano- or ester-substituted tetrahydrobenzo[b]thiophene.

Heterocyclic Diversity and Pharmacophore Design

  • Indazole vs. Thiazole/Triazole Systems: The indazole moiety in the target compound provides a rigid, partially saturated bicyclic structure, which may improve binding selectivity compared to thiazole- or triazole-containing analogs (e.g., TTU series, triazine derivatives in –8). Thiophen-2-yl vs.
  • Substituent Effects :

    • Electron-withdrawing groups (e.g., nitro in TTU8, trifluoromethoxy in TTU7) in analogs may enhance metabolic stability but reduce solubility. The target compound’s thiophene group balances lipophilicity and aromaticity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Estimated) BK51145 TTU6 Tetrahydrobenzo[b]thiophene Ureas
Molecular Weight ~296.37 g/mol (C₁₄H₁₆N₄OS) 266.34 g/mol 337.38 g/mol ~350–400 g/mol
Melting Point Not reported Not reported 199–201°C Not reported
LogP (Predicted) ~2.5 (moderate lipophilicity) ~1.8 ~3.0 ~2.8–3.5
Hydrogen Bond Acceptors 4 4 5 4–5

Biological Activity

The compound 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea is a novel derivative that integrates indazole and thiophene moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Molecular Formula C16H20N4OS\text{Molecular Formula }C_{16}H_{20}N_4OS

This compound is characterized by the presence of an indazole ring system linked to a thiophene group through a urea linkage. The unique structural features contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing indazole and thiophene derivatives exhibit significant anticancer properties. For instance, a related study indicated that certain indazole derivatives showed potent inhibitory effects against various cancer cell lines with IC50 values ranging from 2 to 25 µM . The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Thiourea derivatives, similar in structure to the target compound, have been reported to possess antibacterial and antifungal properties. For example, some derivatives demonstrated effective inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) in low micromolar ranges .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound stems from its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. Compounds with similar structures have shown up to 89% inhibition of IL-6 at concentrations around 10 µg/mL . This suggests that the target compound may also exert anti-inflammatory effects through similar pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications at specific positions on the indazole or thiophene rings can significantly alter activity profiles. For instance, substituents that enhance hydrogen bonding or improve lipophilicity tend to increase bioavailability and potency against targeted biological pathways .

Modification Effect on Activity
Methyl group at N1Increases anticancer activity
Halogen substitutions on thiopheneEnhances antimicrobial potency
Hydroxyl groupsImproves anti-inflammatory effects

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Indazole Derivatives in Cancer Therapy : A study evaluated a series of indazole derivatives against various cancer cell lines, reporting significant cytotoxicity with some compounds exhibiting IC50 values below 5 µM .
  • Thiourea Antimicrobials : Research on thiourea-based compounds revealed effective antimicrobial action against resistant bacterial strains, supporting their potential as therapeutic agents in infectious diseases .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique combination of an indazole moiety and a thiophene ring, which contribute to its biological activity. The structural formula can be represented as follows:

C14H16N4S\text{C}_{14}\text{H}_{16}\text{N}_4\text{S}

This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research has shown that urea derivatives can inhibit tumor necrosis factor-alpha converting enzyme (TACE), which is implicated in cancer progression. For instance, a study demonstrated that structurally similar compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the urea structure can enhance anticancer properties .

Antimicrobial Properties

The compound's thiophene component has been associated with antimicrobial activity. A study focused on urea derivatives with thiophene rings showed promising results against Mycobacterium tuberculosis. The synthesized compounds were evaluated for their minimum inhibitory concentration (MIC) values, revealing effective antimicrobial properties against drug-resistant strains .

Anti-inflammatory Effects

Indazole derivatives are known for their anti-inflammatory properties. The presence of the indazole moiety in this compound may contribute to its ability to reduce inflammation in various models of disease. This potential was explored in a study where similar compounds were assessed for their anti-inflammatory activity through inhibition of pro-inflammatory cytokines .

Case Study 1: Anticancer Activity Evaluation

In a recent pharmacological evaluation, a series of urea derivatives were synthesized and tested for their anticancer effects. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, demonstrating the effectiveness of these compounds in inhibiting cancer cell proliferation .

CompoundIC50 (µM)Cancer Cell Line
A5.2MCF-7
B8.4HeLa
C12.1A549

Case Study 2: Antimicrobial Screening

A comprehensive screening of thiophene-containing urea derivatives revealed that several compounds had MIC values below 50 µM against Mycobacterium tuberculosis H37Rv. This suggests a strong potential for these compounds to serve as lead candidates for further development into antitubercular agents .

CompoundMIC (µM)Activity Against
TTU125Mtb H37Rv
TTU250Mtb H37Rv
TTU3100Mtb H37Rv

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea, and how can purity be optimized?

  • Methodology :

  • Step 1 : React 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-ylmethylamine with thiophen-2-yl isocyanate in anhydrous dichloromethane under inert atmosphere. Use triethylamine as a base to neutralize HCl byproducts .
  • Step 2 : Monitor reaction progress via TLC (Rf ~0.3–0.5 in petroleum ether/ethyl acetate gradients).
  • Step 3 : Purify via flash chromatography (silica gel, petroleum ether/ethyl acetate 90:10 → 60:40 gradient) to isolate the product as a solid .
  • Yield Optimization : Pre-dry solvents, use stoichiometric excess of isocyanate (1.05–1.1 eq), and maintain inert conditions to suppress side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Methods :

  • 1H/13C NMR : Assign signals for the indazole methyl group (~δ 3.1–3.3 ppm), tetrahydroindazolyl protons (δ 1.5–2.8 ppm), and thiophene aromatic protons (δ 6.8–7.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .
  • UV-Vis/Fluorescence : Analyze π→π* transitions in thiophene (λmax ~250–280 nm) for photophysical applications .

Q. How does the solubility profile of this compound influence experimental design?

  • Solubility :

  • Polar solvents : DMSO, DMF (high solubility for biological assays).
  • Nonpolar solvents : Limited solubility in hexane; moderate in ethyl acetate .
    • Experimental Design : Pre-dissolve in DMSO for in vitro studies (≤1% v/v to avoid cytotoxicity). For crystallization trials, use THF/water diffusion .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for urea-thiophene derivatives?

  • Approach :

  • Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) vs. cellular viability (MTT assays) to distinguish direct target effects from off-target toxicity .
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity; trace impurities (e.g., unreacted isocyanate) may skew bioactivity .
  • Structural Confirmation : Single-crystal X-ray diffraction (as in ) to rule out stereochemical variability.

Q. How can computational modeling guide SAR studies for this compound?

  • Methodology :

  • Docking Studies : Map thiophene and indazole moieties to hydrophobic pockets of target proteins (e.g., kinases) using AutoDock Vina .
  • QSAR : Correlate substituent effects (e.g., methyl group on indazole) with logP and IC50 values. For example, bulky groups on the indazole may enhance membrane permeability .
    • Validation : Synthesize analogs (e.g., thiophene→furan substitution) and compare predicted vs. experimental activities .

Q. What crystallographic techniques are suitable for elucidating its 3D structure?

  • Protocol :

  • Crystal Growth : Use slow evaporation of saturated THF/ethanol solutions at 4°C.
  • Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) on a Bruker D8 Venture diffractometer.
  • Refinement : SHELXL-2018 for structure solution; validate H-bonding (e.g., urea NH→thiophene S interactions) with Olex2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.